2-chloro-N-ethyl-N-phenylpropanamide

Description

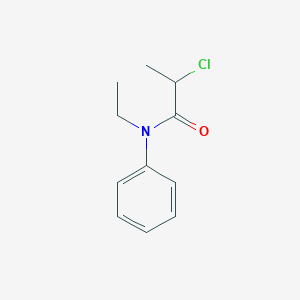

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSOFYRMISJWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323487 | |

| Record name | 2-chloro-N-ethyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825728 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91131-16-7 | |

| Record name | 2-chloro-N-ethyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Ethyl N Phenylpropanamide

Conventional Synthetic Routes and Optimization Strategies

Conventional methods for synthesizing 2-chloro-N-ethyl-N-phenylpropanamide are primarily based on the formation of the amide bond between an N-ethylaniline moiety and a 2-chloropropanoyl precursor.

The most direct and widely utilized method for the synthesis of tertiary amides involves the acylation of a secondary amine with an acyl chloride. researchgate.netyoutube.com For the target compound, this translates to the reaction of N-ethylaniline with 2-chloropropionyl chloride. youtube.com This reaction is an addition-elimination sequence where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. youtube.com To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine (B92270) is typically required. researchgate.net The reaction is generally performed in an aprotic solvent. researchgate.net

Recent advancements have explored the use of more sustainable solvents. A protocol using Cyrene™, a bio-based alternative to traditional dipolar aprotic solvents like DMF, has been developed for the synthesis of amides from acid chlorides and amines. hud.ac.ukrsc.org This method, which involves adding the amine and triethylamine to a solution of the acid chloride in Cyrene™ at 0 °C and allowing it to warm to room temperature, is applicable to secondary amines and can be adapted for the synthesis of this compound. hud.ac.uk

An alternative, though less direct, approach is the catalytic amidation of 2-chloropropionic acid with N-ethylaniline. Direct amidation is challenging, especially with less reactive aromatic amines, and typically requires a catalyst to facilitate the dehydration reaction. researchgate.net Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have demonstrated high efficacy and reusability in the amidation of various carboxylic acids and amines, including aniline, showcasing a potential pathway that avoids the use of highly reactive acyl chlorides. researchgate.net

The chloro-substitution at the alpha position is typically incorporated by starting with a chlorinated precursor, such as 2-chloropropionyl chloride or 2-chloropropionic acid. sigmaaldrich.com

When starting from a carboxylic acid instead of an acyl chloride, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished using activating agents, also known as coupling agents. A variety of such agents have been developed to promote amide bond formation under mild conditions. For instance, reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), when used with a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base), are highly effective for coupling carboxylate salts with amines. organic-chemistry.org

Innovative methods bypass traditional coupling agents by generating highly reactive intermediates in situ. One such strategy involves the reaction of a carboxylic acid with triphenylphosphine (B44618) and N-chlorophthalimide, which together form reactive chloro- and imido-phosphonium salts that activate the carboxylic acid for amidation. rsc.org Another novel approach is the use of potassium acyltrifluoroborates (KATs), which condense with amines to form trifluoroborate iminiums (TIMs) that are subsequently oxidized to the corresponding amide. rsc.org This method is particularly well-suited for synthesizing sterically hindered tertiary amides. rsc.org

Reaction conditions are critical for optimizing yield and minimizing side reactions. For the highly exothermic reaction between an acyl chloride and an amine, conditions are typically kept mild. researchgate.net A general laboratory procedure involves dissolving the acid chloride in a suitable solvent, cooling the solution to 0 °C, and then adding the amine and a base like triethylamine. hud.ac.uk The reaction mixture is often allowed to warm to room temperature to ensure completion. hud.ac.uk

Stereoselective Synthesis of this compound Enantiomers

The chiral center at the second carbon of the propanamide backbone means that this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective strategies.

A chiral auxiliary is an optically active compound that is temporarily incorporated into a substrate to direct a reaction toward the formation of a single stereoisomer. numberanalytics.comyoutube.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recycled. youtube.com

In the context of α-haloamide synthesis, a chiral auxiliary, such as one derived from the amino acid valine, can be attached to the amine nitrogen. youtube.com For the target molecule, N-ethylaniline could first be derivatized with a chiral auxiliary. Subsequent acylation of this modified amine with 2-chloropropionyl chloride would proceed with the auxiliary sterically blocking one face of the prochiral intermediate, leading to the preferential formation of one diastereomer. The final step would be the removal of the auxiliary to yield the enantioenriched this compound. The use of chiral N-tert-butanesulfinyl groups, known as Ellman's auxiliary, is a well-established method for the diastereoselective synthesis of chiral amines and could be adapted for this purpose. nih.gov

Asymmetric catalysis utilizes a chiral catalyst to transform a prochiral substrate into a chiral product with a preference for one enantiomer. This approach avoids the need to install and remove a chiral auxiliary.

A state-of-the-art method for the asymmetric synthesis of α-chloroamides involves photoenzymatic catalysis. nih.gov Researchers have engineered a flavin-dependent "ene"-reductase (ERED) to catalyze the coupling of α,α-dichloroamides with alkenes, affording enantioenriched α-chloroamides with high stereoselectivity. nih.gov This process leverages a protein-templated charge-transfer complex to control the stereochemical outcome of the radical reaction. nih.gov

Other transition metal-based catalytic systems have also been developed. An iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl halides, using a chiral bisoxazoline–phosphine (NPN) ligand, provides an efficient route to α-tertiary amino amides with excellent enantioselectivity. acs.org Furthermore, organocatalysis has emerged as a powerful tool for stereoselective synthesis. nih.gov Chiral amine catalysts, for example, have been used in arene-forming aldol (B89426) condensations to produce atropisomeric aromatic amides with excellent stereoselectivity, highlighting the potential of organocatalysis in controlling chirality in amide systems. nih.gov

Diastereoselective synthesis is a powerful strategy for obtaining enantiomerically pure compounds. This method involves reacting a racemic starting material with an enantiomerically pure reagent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated.

For the synthesis of this compound, one could react racemic 2-chloropropionyl chloride with an enantiomerically pure chiral amine derived from N-ethylaniline (containing a removable chiral group). This would produce a mixture of two diastereomeric amides. Research on the reaction of racemic 2-chloropropionyl chloride with ethyl L-lactate has shown that the ratio of the resulting diastereomers is highly dependent on the reaction conditions, such as the base and solvent used. bibliotekanauki.pl For instance, using bulky bases like pyridine in dichloromethane (B109758) was found to influence the selectivity of the reaction. bibliotekanauki.pl

Once the diastereomeric amides are formed, they can be separated by standard laboratory techniques such as fractional crystallization or column chromatography. After separation, the chiral group is cleaved from the desired diastereomer to yield the target enantiomer of this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and economically viable production methods. Key areas of focus include the use of safer solvents, maximizing atom economy, and minimizing waste.

Solvent-Free and Aqueous Medium Syntheses

The traditional synthesis of N-substituted amides often involves the reaction of an amine with an acyl chloride. ijpsr.infonih.gov For this compound, this would typically involve reacting N-ethylaniline with 2-chloropropanoyl chloride. The application of green chemistry principles encourages moving away from volatile and hazardous organic solvents towards more sustainable alternatives like water.

Syntheses of structurally related 2-chloro-N-aryl acetamides have been successfully performed in aqueous media. ijpsr.info In these procedures, an aqueous solution of the amine is treated with the chloroacetyl chloride. ijpsr.info A similar biphasic approach was developed for 2-chloro-N-(p-tolyl)propanamide, where the reaction between p-toluidine (B81030) and 2-chloropropionyl chloride was conducted in a water-ethyl acetate (B1210297) system. nih.gov This method allows for vigorous stirring of the two-phase suspension, and upon completion, the organic phase containing the product is easily separated. nih.gov

The use of water as a solvent offers significant environmental benefits, including reduced toxicity, non-flammability, and lower cost. While not entirely solvent-free, these aqueous or biphasic systems represent a greener alternative to syntheses conducted solely in organic solvents like dichloromethane or toluene. nih.govwalisongo.ac.id The product is often isolated by simple filtration after precipitation or by separating the organic layer, which can simplify the workup process. ijpsr.infonih.gov

Table 1: Examples of Aqueous/Biphasic Synthesis Conditions for Related Chloroamides

| Reactants | Solvent System | Key Conditions | Yield | Reference |

| Amine (aqueous solution) + Chloroacetyl chloride | Water | Stirred overnight at room temperature | Not specified | ijpsr.info |

| p-Toluidine + 2-Chloropropionyl chloride | Ethyl acetate / Saturated NaHCO₃ (aq) | Biphasic suspension, stirred vigorously for 1h | 96% | nih.gov |

| Anilines/amines + Chloroacetyl chloride | Glacial Acetic Acid / Sodium Acetate | Not strictly aqueous, but avoids volatile organics | 62-74% | nih.gov |

Atom Economy and Waste Minimization in Propanamide Synthesis

Atom economy (AE) is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. walisongo.ac.id The ideal reaction has an AE of 100%. walisongo.ac.id For the synthesis of this compound from N-ethylaniline and 2-chloropropanoyl chloride, the primary byproduct is hydrochloric acid (HCl).

The reaction is as follows: C₈H₁₁N (N-ethylaniline) + C₃H₄Cl₂O (2-chloropropanoyl chloride) → C₁₁H₁₄ClNO (this compound) + HCl

Process Mass Intensity (PMI) is another metric that provides a more holistic view of the process's greenness by considering the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of product. walisongo.ac.id A lower PMI indicates a greener process. walisongo.ac.id Traditional amide syntheses using acid chlorides often have high PMIs due to the use of organic solvents for both the reaction and the subsequent aqueous workup and extraction steps. walisongo.ac.id

Strategies to minimize waste in propanamide synthesis include:

Catalytic Routes : Using catalysts to form the amide bond directly from a carboxylic acid and an amine generates water as the only byproduct, significantly improving atom economy. walisongo.ac.id

Solvent Reduction and Recycling : Minimizing solvent use, choosing recoverable solvents, and implementing recycling protocols can drastically reduce the PMI. rsc.org

Table 2: Comparison of Green Chemistry Metrics for General Amide Synthesis Routes

| Synthesis Route | Typical Reagents | Key Advantages | Key Disadvantages | Reference |

| Acid Chloride | Carboxylic acid, SOCl₂ or (COCl)₂, amine | Often high yielding and fast | Poor atom economy (forms HCl, SO₂), hazardous reagents, solvent intensive | walisongo.ac.id |

| Coupling Reagent | Carboxylic acid, amine, coupling agent (e.g., HATU, DCC) | High yielding, good functional group compatibility | High molecular weight reagents lead to poor atom economy and significant waste | walisongo.ac.id |

| Catalytic (Boric Acid) | Carboxylic acid, amine, boric acid (catalyst) | High atom economy (water is the only byproduct), catalyst is used | Often requires high temperatures and prolonged reaction times | walisongo.ac.id |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous manufacturing, offers a promising alternative to traditional batch processing for the synthesis of this compound. researchgate.net This technology involves pumping reactants through a network of tubes or channels, where the reaction occurs within a continuously flowing stream. rsc.org

The synthesis of 2-chloroamides is well-suited for continuous flow for several reasons:

Enhanced Safety : The reaction often uses hazardous and corrosive reagents like 2-chloropropanoyl chloride. Flow reactors contain only small volumes of these materials at any given time, minimizing risks associated with storage and handling. researchgate.net

Precise Temperature Control : The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat exchange, enabling precise control over exothermic reactions. rsc.org

Improved Yield and Purity : The defined residence time and superior mixing in a flow reactor can lead to higher conversions, reduced side-product formation, and improved product purity compared to batch operations. researchgate.net

Scalability : Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Table 3: Advantages of Flow Chemistry for Chloroamide Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Benefit of Flow |

| Safety | Large volumes of hazardous reagents | Small hold-up volume in reactor | Reduced risk of thermal runaway and exposure |

| Heat Transfer | Limited, can lead to hotspots | Excellent, high surface-to-volume ratio | Precise temperature control, fewer side products |

| Mixing | Can be inefficient, especially on scale | Efficient and rapid mixing | Higher conversion, better reproducibility |

| Scale-Up | Requires larger reactors, re-optimization | Longer run times or parallel reactors | More predictable and faster scale-up |

| Integration | Difficult, requires discrete steps | Can be integrated with purification (e.g., continuous crystallization) | Reduced footprint, less manual handling, lower waste |

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Ethyl N Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

The 1H NMR spectrum of 2-chloro-N-ethyl-N-phenylpropanamide is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The phenyl group protons would likely appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The ethyl group should present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methine proton (-CH-) adjacent to the chlorine atom would likely be observed as a quartet, coupled to the methyl protons of the propanamide moiety. The methyl group of the propanamide fragment would appear as a doublet, coupled to the methine proton.

The 13C NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the amide group is expected to resonate in the downfield region, typically around 170 ppm. The carbons of the phenyl ring would generate signals in the 120-140 ppm range. The carbon bearing the chlorine atom is anticipated to have a chemical shift in the range of 50-60 ppm. The carbons of the N-ethyl group would also show distinct signals.

A projected assignment of the 1H and 13C NMR chemical shifts is presented in the table below, based on the analysis of similar compounds.

| Atom | 1H Chemical Shift (ppm, predicted) | 13C Chemical Shift (ppm, predicted) |

| Phenyl-H | 7.0 - 7.5 (m) | 120 - 140 |

| -CH(Cl)- | 4.5 - 5.0 (q) | 50 - 60 |

| -CH2-CH3 (ethyl) | 3.5 - 4.0 (q) | 40 - 45 |

| -CH(Cl)-CH3 | 1.5 - 1.8 (d) | 20 - 25 |

| -CH2-CH3 (ethyl) | 1.1 - 1.4 (t) | 12 - 15 |

| C=O | - | ~170 |

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be expected between the methine proton and the adjacent methyl protons of the propanamide group, as well as between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information about the preferred conformation of the molecule, for instance, the spatial relationship between the ethyl group and the phenyl ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The molecular formula for this compound is C11H14ClNO. scbt.com

High-resolution mass spectrometry would be used to precisely determine the molecular mass of this compound. The monoisotopic mass of this compound is calculated to be 211.07639 Da. uni.lu HRMS can measure this mass with high accuracy, typically to within a few parts per million, which serves to confirm the elemental composition. Predicted collision cross-section data for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures. uni.lu

| Adduct | m/z (predicted) |

| [M+H]+ | 212.08367 |

| [M+Na]+ | 234.06561 |

| [M-H]- | 210.06911 |

| [M+NH4]+ | 229.11021 |

| [M+K]+ | 250.03955 |

Table data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (for example, the [M+H]+ ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the ethyl and propanamide side chains. Analysis of these fragments would allow for a detailed confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm-1. The C-N stretching vibration of the amide would also be present. Aromatic C-H stretching vibrations would be observed above 3000 cm-1, while aliphatic C-H stretches would appear just below 3000 cm-1. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 600 and 800 cm-1.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to produce strong signals. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1, IR) | Expected Wavenumber (cm-1, Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |

| Amide C=O | Stretch | 1630 - 1680 | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 | 1200 - 1350 |

| C-Cl | Stretch | 600 - 800 | 600 - 800 |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Based on studies of analogous N-chloroanilides, it is possible to predict the likely crystallographic parameters. rsc.orgworktribe.comrsc.org For instance, a representative analogue, an ortho-substituted N-chloroamide, was found to crystallize in the monoclinic system. A similar crystal system could be anticipated for the title compound.

Interactive Table 1: Representative Crystallographic Data for an Analogous Atropisomeric N-chloroamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.23 |

| b (Å) | 15.78 |

| c (Å) | 11.45 |

| α (°) | 90 |

| β (°) | 109.8 |

| γ (°) | 90 |

| Volume (ų) | 1739 |

| Z | 4 |

Data extracted from studies on analogous N-chloroamides. rsc.orgworktribe.comrsc.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...π Interactions)

The solid-state architecture of this compound would be dictated by a variety of non-covalent interactions that govern how individual molecules pack together in the crystal lattice. rsc.org While lacking a classic hydrogen bond donor, the molecule can participate in several weak intermolecular interactions that collectively stabilize the crystal structure.

C-H...O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. It is expected to form weak hydrogen bonds with acidic C-H groups from neighboring molecules, such as those of the phenyl ring or the ethyl group.

Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could potentially engage in halogen bonding with nucleophilic atoms like the carbonyl oxygen of an adjacent molecule.

π-π Stacking: Depending on the molecular conformation, face-to-face or offset π-π stacking interactions between the phenyl rings of adjacent molecules may also play a role in the crystal packing. nih.gov

These interactions collectively create a complex three-dimensional supramolecular network, defining the material's solid-state properties. rsc.org

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is primarily defined by the rotational barriers around the N-phenyl and N-acyl bonds. X-ray crystallography on analogous N-chloroamides has revealed that the amide nitrogen atom often exhibits a pyramidal geometry, deviating from a perfectly planar sp² hybridization state. rsc.orgresearchgate.net

The key conformational features include:

Amide Bond Conformation: The amide bond can exist in either a cis or trans conformation. In related anilides, a significant preference for one conformer is often observed in the solid state, influenced by steric and electronic factors. worktribe.com

Torsion Angles: The relative orientation of the phenyl ring and the propanamide group is described by the C-C-N-C torsion angle. In atropisomeric anilides, restricted rotation around the N-aryl bond can lead to the existence of stable, separable enantiomers. rsc.orgworktribe.com The specific torsion angles would be determined by the interplay of steric hindrance from the ortho-protons of the phenyl ring and the substituents on the nitrogen atom.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

The presence of a stereocenter at the α-carbon of the propanamide moiety makes this compound a chiral molecule. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing its enantiomeric composition and assigning the absolute configuration of a given sample. daveadamslab.com

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. daveadamslab.com A CD spectrum provides information about the electronic transitions within the molecule and their spatial arrangement. For this compound, the principal chromophores are the phenyl ring and the amide carbonyl group.

The expected CD spectrum would likely exhibit characteristic Cotton effects corresponding to the π→π* transitions of the aromatic ring and the n→π* transition of the carbonyl group. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. mdpi.com While specific data is unavailable, a hypothetical representation of CD data is provided below.

Interactive Table 2: Representative Circular Dichroism Data for a Chiral Amide

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 270 | +1500 |

| 245 | -2200 |

| 220 | +5000 |

This data is illustrative and based on typical values for chiral amides. stanford.edu

Optical Rotatory Dispersion (ORD) Studies

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. worktribe.com An ORD curve provides complementary information to a CD spectrum and can also be used to determine the absolute configuration of a chiral molecule.

The ORD spectrum of this compound would be expected to show a plain curve at wavelengths far from an absorption maximum and an anomalous curve, known as a Cotton effect, in the region of an electronic transition. The shape of the Cotton effect (positive or negative) is indicative of the stereochemistry of the molecule.

Interactive Table 3: Representative Optical Rotatory Dispersion Data for a Chiral Amide

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Na D-line) | +25.5 |

| 436 | +58.2 |

| 365 | +95.7 |

| 313 | +180.3 (Peak) |

| 290 | -150.6 (Trough) |

This data is illustrative and based on typical values for chiral amides exhibiting a Cotton effect.

Hydrolytic Stability and Degradation Pathways

The stability of the this compound molecule is significantly influenced by the presence of water and the pH of the medium. Hydrolysis can lead to the cleavage of the amide bond or the substitution of the chloro group, depending on the catalytic conditions. acs.orgnih.gov

Under acidic conditions, the hydrolysis of this compound, like other chloroacetamide compounds, can proceed through multiple pathways. acs.orgresearchgate.net The reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon. youtube.commasterorganicchemistry.com

This process can lead to two primary outcomes:

Amide Bond Cleavage : The tetrahedral intermediate formed after the water molecule's attack can collapse, leading to the cleavage of the carbon-nitrogen bond. This pathway yields propanoic acid and N-ethylaniline.

Ether Group Cleavage : Studies on structurally similar chloroacetamides have shown that cleavage of other bonds, such as ether linkages on the N-substituent, can also occur under acidic conditions. acs.orgresearchgate.net

In alkaline environments, the hydrolysis of this compound predominantly occurs via two competing mechanisms. acs.orgresearchgate.net The primary pathway for many chloroacetamides is a bimolecular nucleophilic substitution (SN2) reaction. acs.orgnih.govresearchgate.net

SN2 Substitution at the α-Chloro Position : The hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbon atom bonded to the chlorine atom (the α-carbon). This attack occurs from the backside, leading to the displacement of the chloride ion (Cl⁻) and the formation of 2-hydroxy-N-ethyl-N-phenylpropanamide. researchgate.netacs.org This reaction is a classic example of nucleophilic substitution on an alkyl halide.

Amide Bond Cleavage (Saponification) : A secondary pathway involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the amide group. chemistrysteps.compearson.com This leads to the formation of a tetrahedral intermediate which can then expel the N-ethylphenoxide anion to form propanoic acid. This pathway, often requiring more forcing conditions like prolonged heating, results in the cleavage of the amide bond itself. masterorganicchemistry.comchemistrysteps.com

The relative prominence of these two pathways can be affected by the steric hindrance around the N-alkyl substituent, which might slow the rate of attack at the amide carbon and favor the SN2 reaction at the less hindered α-carbon. researchgate.netacs.org

Under circumneutral pH conditions (pH ≈ 7), the hydrolysis of this compound is considerably slower than under acidic or basic conditions. researchgate.net While the compound is more stable at neutral pH, degradation can still occur over extended periods. researchgate.net Long-term studies on related chloroacetamide herbicides in deionized water have identified several degradation products. acs.orgnih.gov

The primary product formed is the hydroxy-substituted derivative, 2-hydroxy-N-ethyl-N-phenylpropanamide, resulting from the slow nucleophilic substitution of the chlorine atom by water. acs.orgnih.gov Other derivatives, such as those involving the aniline moiety, have also been observed in studies of similar compounds over several years. acs.orgnih.gov The kinetics of neutral hydrolysis are generally slow, with half-lives that can be on the order of many days or longer for related compounds. acs.org

| Condition | Primary Mechanism(s) | Major Products |

|---|---|---|

| Acid-Catalyzed (e.g., HCl) | Nucleophilic acyl substitution | Propanoic acid, N-ethylaniline |

| Base-Catalyzed (e.g., NaOH) | SN2 substitution, Nucleophilic acyl substitution | 2-hydroxy-N-ethyl-N-phenylpropanamide, Propanoate, N-ethylaniline |

| Neutral (pH ≈ 7) | Slow SN2 substitution | 2-hydroxy-N-ethyl-N-phenylpropanamide |

Nucleophilic Substitution Reactions at the α-Chloro Position

The α-chloro position in this compound is an electrophilic center, making it susceptible to attack by various nucleophiles. The primary mechanism for these reactions is the SN2 pathway, where the nucleophile displaces the chloride leaving group. nih.gov

Oxygen-containing nucleophiles, such as hydroxide and alkoxides, readily react at the α-chloro position.

Reaction with Hydroxide : As detailed in the base-catalyzed hydrolysis section (4.1.2), the hydroxide ion acts as a potent nucleophile to displace the chloride, yielding 2-hydroxy-N-ethyl-N-phenylpropanamide. researchgate.net

Reaction with Alkoxides : In the presence of an alkoxide (RO⁻), a similar SN2 reaction is expected to occur. The alkoxide ion would attack the α-carbon, displacing the chloride ion and resulting in the formation of an α-alkoxy amide, specifically 2-alkoxy-N-ethyl-N-phenylpropanamide. This reaction is a common method for the synthesis of α-ether amides.

Nitrogen-based nucleophiles, such as ammonia and primary or secondary amines, are also effective in displacing the chloride ion from the α-position of α-chloro amides. nih.gov

Reaction with Ammonia : The reaction with ammonia would lead to the formation of 2-amino-N-ethyl-N-phenylpropanamide through an SN2 mechanism.

Reaction with Amines : Primary (R-NH₂) or secondary (R₂NH) amines can react similarly to produce α-substituted amino amides. For instance, reaction with a primary amine would yield 2-(alkylamino)-N-ethyl-N-phenylpropanamide. These reactions are fundamental in synthesizing more complex amide structures and are often employed in the preparation of pharmaceutically valuable motifs. nih.govacs.org The use of azide (N₃⁻) as a nucleophile, followed by reduction, is another established route to synthesize α-amino amides from α-chloro amides. acs.org

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Hydroxide (OH⁻) | 2-hydroxy-N-ethyl-N-phenylpropanamide | Substitution by Oxygen Nucleophile |

| Alkoxide (RO⁻) | 2-alkoxy-N-ethyl-N-phenylpropanamide | Substitution by Oxygen Nucleophile |

| Ammonia (NH₃) | 2-amino-N-ethyl-N-phenylpropanamide | Substitution by Nitrogen Nucleophile |

| Primary Amine (RNH₂) | 2-(alkylamino)-N-ethyl-N-phenylpropanamide | Substitution by Nitrogen Nucleophile |

| Azide (N₃⁻) | 2-azido-N-ethyl-N-phenylpropanamide | Substitution by Nitrogen Nucleophile |

Computational Chemistry and Theoretical Studies of 2 Chloro N Ethyl N Phenylpropanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-N-ethyl-N-phenylpropanamide. These methods, particularly Density Functional Theory (DFT), are employed to determine the molecule's most stable three-dimensional arrangement and the distribution of electrons within it.

Density Functional Theory (DFT) has become a standard method for the structural analysis of molecules of this nature. For compounds similar to this compound, such as 2-chloro-N-(p-tolyl)propanamide, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been effectively used to optimize the molecular geometry. jst.org.in Such studies allow for the determination of key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound Based on DFT Calculations of Analogous Compounds.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| N-C (phenyl) Bond Length | ~1.43 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-N-C (amide-phenyl) Bond Angle | ~120° |

| O=C-N Bond Angle | ~122° |

Note: These values are illustrative and based on DFT studies of structurally related compounds.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For a molecule like this compound, the MEP analysis would likely show the most negative potential (typically colored red) localized around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly any N-H protons if present in related primary or secondary amides. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of its π-electron system. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis, CD) via Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which can be compared with experimental data for structural validation.

DFT calculations are widely used to compute theoretical vibrational spectra (IR and Raman). By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. For similar molecules, the calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman spectra. nih.govphyschemres.org

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.net The theoretical ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals and provide further confirmation of the molecule's structure. For N-phenylpropanamide, computed NMR chemical shifts have been shown to be in good agreement with experimental values. researchgate.net

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax).

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1680 - 1700 |

| C-N | Stretching | ~1350 - 1380 |

| C-Cl | Stretching | ~700 - 750 |

| Aromatic C-H | Stretching | ~3050 - 3100 |

| Aliphatic C-H | Stretching | ~2900 - 3000 |

Note: These are typical ranges and would be precisely calculated in a specific computational study.

Reaction Mechanism Elucidation through Transition State Calculations

While specific studies on the reaction mechanisms of this compound are not extensively documented in the available literature, computational chemistry offers powerful tools for such investigations. Transition state theory, combined with quantum chemical calculations, can be used to map out the potential energy surface of a chemical reaction.

By locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies, the activation energy barrier for a proposed reaction can be determined. This allows for the elucidation of reaction pathways and the prediction of reaction kinetics. For example, nucleophilic substitution at the carbon atom bearing the chlorine atom is a likely reaction for this molecule. Transition state calculations could be employed to model the mechanism of this substitution with various nucleophiles.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape and the behavior of this compound in solution.

An MD simulation would reveal the flexibility of the molecule by exploring the different conformations accessible at a given temperature. This is particularly useful for understanding the rotation around single bonds, such as the C-N bonds and the bonds within the ethyl and propanamide groups. Furthermore, by simulating the molecule in a solvent box (e.g., water or an organic solvent), its interactions with the solvent molecules can be studied. This can provide insights into its solubility and how the solvent influences its conformational preferences.

In Silico Prediction of Chemical Reactivity Descriptors (e.g., HOMO-LUMO energies, Natural Bond Orbital (NBO) analysis)

The chemical reactivity of this compound can be predicted using various descriptors derived from quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can reveal hyperconjugative interactions and the delocalization of electron density, which are important for understanding the molecule's stability and reactivity. For related compounds, NBO analysis has been used to study intramolecular charge transfer and the nature of the chemical bonds.

Table 3: Key Chemical Reactivity Descriptors and Their Significance.

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to chemical stability; a smaller gap implies higher reactivity. |

| Chemical Hardness | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electronegativity | The power of an atom or group to attract electrons. |

| Electrophilicity Index | A measure of the electrophilic character of a molecule. |

These computational approaches provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound, from its static molecular structure to its dynamic behavior and reactivity.

Analytical Methodologies for 2 Chloro N Ethyl N Phenylpropanamide

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components of a mixture. For 2-chloro-N-ethyl-N-phenylpropanamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal techniques for its assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification.

A typical reversed-phase HPLC (RP-HPLC) method is suitable for this compound. The method development would involve selecting an appropriate stationary phase, mobile phase composition, and detector. For structurally similar compounds like propanamide and other N-phenylacetamides, C18 or specialized reverse-phase columns such as Newcrom R1 have proven effective. sielc.comsielc.com

A common mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The buffer, often containing a small amount of acid like formic acid or phosphoric acid, helps to ensure consistent peak shape and retention time by controlling the ionization of any residual silanol (B1196071) groups on the column. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte while maintaining good resolution from any impurities.

Detection is typically achieved using a UV detector, as the phenyl group in this compound provides significant UV absorbance. ucalgary.caresearchgate.net The absorption maximum for secondary amides is generally around 215 nm. ucalgary.ca

Method validation is a critical step to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) guidelines, a comprehensive validation process would include the assessment of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A hypothetical validated HPLC method for this compound is summarized in the table below.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, amides like this compound often exhibit poor chromatographic behavior due to their polarity and potential for thermal degradation. Therefore, derivatization is a common and often necessary step to increase their volatility and thermal stability. nih.gov

Several derivatization strategies can be employed. Silylation is a widely used technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. Acylation with reagents like trifluoroacetic anhydride (B1165640) can also be used to create more volatile derivatives. researchgate.net

The derivatized analyte is then introduced into the GC system, which is typically equipped with a capillary column coated with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides structural information that can confirm the identity of the analyte and any impurities. atlantis-press.comnih.gov

The development of a GC method would involve optimizing the temperature program of the oven to ensure good separation of the derivatized analyte from other components in the sample.

Table 2: Illustrative GC-MS Method for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-400 m/z |

Since this compound contains a chiral center at the carbon atom bearing the chlorine, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical industry, as different enantiomers can have different biological activities.

Chiral chromatography is the most common technique for separating enantiomers. This can be achieved using either chiral HPLC or chiral GC. In chiral HPLC, a chiral stationary phase (CSP) is used to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have been shown to be effective for the separation of a broad range of chiral compounds, including amides. oup.comnih.govnih.gov The separation can be performed in either normal-phase (using a mixture of alkanes and alcohols as the mobile phase) or reversed-phase mode. nih.gov

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is often preferred as it avoids the need for an additional reaction step.

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov In chiral CE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte to facilitate the separation of the enantiomers. nih.gov

Table 3: Representative Chiral HPLC Conditions for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Spectrophotometric and Spectrofluorometric Methods for Detection

Spectrophotometric and spectrofluorometric methods can offer a simpler and more cost-effective alternative to chromatography for the quantification of this compound, particularly in bulk form or simple formulations.

UV-Vis spectrophotometry can be used for direct quantification by measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). researchgate.net As mentioned, the phenylamide chromophore absorbs in the UV region. ucalgary.ca However, this method is generally less selective than chromatography and can be subject to interference from other UV-absorbing substances in the sample.

To enhance selectivity and sensitivity, derivatization reactions can be employed to produce a colored or fluorescent product. A classic example is the hydroxamic acid test for amides. amrita.edu In this test, the amide is reacted with hydroxylamine (B1172632) to form a hydroxamic acid, which then forms a colored complex with ferric ions (Fe³⁺) that can be measured spectrophotometrically. amrita.edu

Spectrofluorometry is inherently more sensitive and selective than spectrophotometry. While this compound itself is not expected to be strongly fluorescent, derivatization with a fluorescent labeling agent can be used to develop a highly sensitive spectrofluorometric method.

Electrochemical Methods for Quantification

Electrochemical methods, such as voltammetry, can provide a rapid and sensitive means for the quantification of electroactive compounds. Amides can undergo electrochemical oxidation, and this property can be exploited for analytical purposes. researchgate.netchinesechemsoc.orgacs.org

Cyclic voltammetry can be used to study the electrochemical behavior of this compound and to determine its oxidation potential. researchgate.net For quantitative analysis, more sensitive techniques like differential pulse voltammetry or square-wave voltammetry would be employed. These methods can offer very low detection limits.

The electrochemical response will depend on the electrode material and the solvent/electrolyte system used. The development of a robust electrochemical method would require careful optimization of these parameters to achieve a well-defined and reproducible signal that is proportional to the concentration of the analyte. The presence of the aromatic ring and the amide group are the likely sites of electrochemical activity. researchgate.net

Sample Preparation Strategies for Diverse Chemical Matrices

The analysis of this compound in complex matrices, such as soil, water, or biological fluids, requires an effective sample preparation step to remove interfering substances and to concentrate the analyte to a level that can be detected by the analytical instrument. chromatographyonline.comchromatographyonline.com

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquids. For example, an aqueous sample could be extracted with an organic solvent in which this compound is soluble, such as dichloromethane (B109758) or ethyl acetate (B1210297). nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and concentration. chromatographyonline.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For a moderately polar compound like this compound, a reversed-phase sorbent like C18 or a polar sorbent like silica (B1680970) or aminopropyl could be used, depending on the sample matrix. epa.govslu.se

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract analytes from solid samples more efficiently and with less solvent than traditional methods like Soxhlet extraction. thermofisher.com It is particularly useful for extracting compounds from soil and sediment samples. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach to sample preparation that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE with a mixture of sorbents to remove specific interferences. This method is widely used for the analysis of pesticides in food and environmental samples.

The choice of sample preparation method will depend on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be used for the final determination.

Applications of 2 Chloro N Ethyl N Phenylpropanamide As a Chemical Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The presence of a chiral center at the α-carbon and a reactive chlorine atom positions 2-chloro-N-ethyl-N-phenylpropanamide as a key starting material for introducing specific structural motifs into larger, more complex molecules.

Precursor to Structurally Diverse Chemical Scaffolds

The core structure of this compound can be elaborated upon to generate a variety of chemical scaffolds. The chlorine atom serves as a good leaving group, susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the α-position, leading to the formation of α-substituted amides. These products can then undergo further transformations. For instance, enantioenriched α-haloamides are recognized as valuable building blocks for preparing various chiral motifs found in molecules utilized by the agrochemical and pharmaceutical industries. nih.gov

The amide functionality itself can be a precursor to other functional groups. For example, reduction of the amide can yield the corresponding amine. The reduction of a related compound, 2-chloro-N-phenylpropanamide, with lithium aluminium hydride has been shown to produce both N-propylaniline and N-isopropylaniline, indicating that the reaction can proceed with and without rearrangement.

Building Block for Heterocyclic Compound Synthesis

Alpha-haloamides are well-documented precursors for the synthesis of a variety of heterocyclic compounds. The reaction of α-haloacetamides with various reagents can lead to the formation of rings of different sizes and functionalities. For example, research on the related compound, 2-chloro-N-p-tolylacetamide, has demonstrated its utility in synthesizing heterocyclic compounds. researchgate.net This includes reactions with thiosemicarbazide (B42300) and semicarbazide (B1199961) to form intermediate compounds that can be further cyclized. researchgate.net These intermediates, upon reaction with aromatic aldehydes or ketones, can form Schiff bases which can then be converted to β-lactam derivatives. researchgate.net

By analogy, this compound could potentially be used in similar multi-step syntheses to generate novel heterocyclic structures. The N-ethyl-N-phenyl substitution would influence the properties of the resulting heterocycles, potentially leading to compounds with specific biological or material science applications. The synthesis of various heterocyclic systems, including pyrazoles, tetrazoles, isoxazoles, pyrimidines, pyridines, and thiazolidinones, often involves intermediates derived from α-haloamides.

Role in Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The α-chloro amide functionality in this compound makes it a potential substrate for such reactions.

While direct examples involving this compound are scarce, the α-arylation of amides using α-halo amides as starting materials is a known transformation. thieme-connect.de Palladium- and nickel-catalyzed cross-coupling reactions have been developed for the coupling of α-chloro amides with organoboron, organozinc, and organosilane reagents. thieme-connect.de These reactions provide a direct route to α-aryl amides, which are important structural motifs in many biologically active compounds. The application of palladium-catalyzed N-arylation reactions is widespread in process chemistry for the synthesis of anilines and their derivatives. nih.gov

The general scheme for a potential cross-coupling reaction involving this compound is depicted below:

The success of such a reaction would depend on the choice of catalyst, ligand, base, and reaction conditions. The electronic and steric properties of the N-ethyl-N-phenyl group would also play a role in the reaction's efficiency.

Catalyst or Ligand Development Based on the Propanamide Scaffold

The propanamide scaffold itself, particularly when incorporating chiral elements and donor atoms, can be utilized in the development of new catalysts and ligands for asymmetric synthesis. While there is no specific literature on catalysts derived from this compound, the broader class of propanamides has been explored in this context.

For example, prolinamide-based organocatalysts have been shown to be effective in various asymmetric transformations. The development of catalytic scaffolds bearing a privileged moiety like proline is an active area of research.

The N-phenylpropanamide substructure, with its potential for modification on the phenyl ring and the nitrogen atom, could be a platform for designing new chiral ligands for metal-catalyzed reactions. The introduction of coordinating groups, such as phosphines or additional nitrogen atoms, onto the phenyl ring could lead to bidentate or tridentate ligands. The chirality of the propanamide backbone could then induce asymmetry in the catalytic process.

Future Research Directions in 2 Chloro N Ethyl N Phenylpropanamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-chloro-N-ethyl-N-phenylpropanamide is geared towards green and sustainable methodologies that prioritize environmental responsibility, efficiency, and safety. researchgate.netacs.org Traditional routes often rely on hazardous reagents and solvents. tandfonline.com Modern research, however, is pivoting to eco-friendly alternatives. researchgate.nettandfonline.com

A key area of development is the use of aqueous media for synthesis. Research has demonstrated the rapid and efficient N-chloroacetylation of anilines and amines in phosphate (B84403) buffer, a process that is metal-free and allows for easy product isolation, often through simple filtration. researchgate.net This approach minimizes the use of volatile organic compounds and avoids reagents with poor atom economy. tandfonline.com The use of water as a solvent is highly encouraged by green chemistry principles, and its application to the synthesis of α-chloroamides has been shown to be a viable and robust alternative. tandfonline.comresearchgate.net

Catalysis is another cornerstone of sustainable synthesis. numberanalytics.com Future routes will likely move away from stoichiometric reagents towards catalytic systems that can operate under milder conditions. tandfonline.comnumberanalytics.com This includes exploring metal-free catalytic processes or utilizing highly efficient, low-loading metal catalysts to reduce waste and environmental impact. tandfonline.com The development of visible-light-mediated methods for amide synthesis also presents a promising, energy-efficient avenue. acs.org

The principles of atom economy will be central to designing new synthetic pathways. numberanalytics.com This involves maximizing the incorporation of all reactant atoms into the final product. Flow chemistry, a technology that enables continuous synthesis, offers improved control over reaction parameters, enhances safety, and facilitates scalable production, making it a key technology for the sustainable manufacturing of this compound. numberanalytics.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Solvent | Often uses hazardous, dipolar aprotic solvents | Prioritizes water or green solvents like ethyl acetate (B1210297) acs.orgtandfonline.com |

| Catalysis | May use stoichiometric or hazardous reagents | Employs metal-free or highly efficient catalytic systems tandfonline.com |

| Conditions | Can require harsh temperatures and pressures | Aims for mild, ambient temperature and pressure conditions acs.org |

| Waste | Generates significant chemical waste | Minimizes waste through high atom economy and catalysis tandfonline.comnumberanalytics.com |

| Safety | Higher risks associated with volatile and toxic materials | Enhanced safety through aqueous media and flow chemistry tandfonline.comnumberanalytics.com |

Exploration of Untapped Reactivity Profiles

The chemical structure of this compound, featuring a reactive α-chloroamide moiety, presents a rich platform for exploring novel transformations. While its primary use may be as an intermediate, its functional groups hold significant potential for constructing a variety of more complex molecules. researchgate.netnih.gov

The chlorine atom is a versatile handle for nucleophilic substitution reactions. researchgate.netnih.gov Its easy replacement by oxygen, nitrogen, or sulfur nucleophiles opens pathways to a diverse range of derivatives. researchgate.net This reactivity can be harnessed for intramolecular cyclization, leading to the formation of various heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net Future research could systematically explore these cyclization strategies starting from this compound to generate novel heterocyclic scaffolds with potential biological activity.

The amide group itself can be a target for diversification. Reductive transformations of the amide can lead to corresponding amines. nih.gov For instance, reduction of α-chloroamides with reagents like lithium aluminum hydride can yield chiral α-methyl amines, demonstrating the potential to create stereocenters. nih.gov Studies on the reduction of similar N-phenylpropanamides have shown that the reaction can proceed through an aziridine (B145994) intermediate, leading to rearranged products alongside the expected ones. psu.edu A thorough investigation into the reduction pathways of this compound could uncover selective conditions to favor specific amine products.

Furthermore, α-chloroamides can serve as crucial "linchpin" molecules in synthetic strategies. nih.gov Their ability to undergo SN2 reactions with inversion of stereochemistry makes them valuable for asymmetric synthesis. nih.gov Exploring their participation in cross-coupling reactions or radical-mediated transformations represents another promising frontier, expanding the toolkit for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool in guiding future research on this compound. physchemres.orgchemcopilot.com These methods allow for the in-silico investigation of molecular properties and reaction mechanisms, offering predictive insights that can significantly reduce experimental trial-and-error. chemcopilot.comnih.gov

DFT calculations can be employed to elucidate the intricate details of reaction mechanisms. For instance, computational studies on related systems have been used to understand the energetics of transition states and intermediates in SN2 reactions at nitrogen centers. researchgate.net Applying these methods to this compound could predict its reactivity with various nucleophiles, explain observed product distributions (such as in reduction reactions), and guide the design of experiments to achieve desired outcomes. psu.eduresearchgate.net

Predicting the physicochemical and spectroscopic properties of the molecule and its derivatives is another key application. DFT has been successfully used to calculate and correlate IR, 1H NMR, and 13C NMR data for new aryl carbamate (B1207046) and amide derivatives, showing excellent agreement with experimental results. physchemres.org Such predictive modeling can aid in the structural confirmation of new compounds synthesized from this compound.

Furthermore, computational modeling can be instrumental in designing more sustainable synthetic processes. By simulating reaction pathways in different solvents, researchers can predict how the choice of solvent affects reaction barriers and outcomes, facilitating the move towards greener alternatives. physchemres.org Quantum chemical methods can also help in understanding and predicting the regioselectivity of reactions, such as halogenation, which is crucial for developing efficient synthetic routes. frontiersin.org

Table 2: Applications of Computational Modeling in this compound Research

| Application Area | Computational Technique | Potential Insights |

|---|---|---|

| Reaction Mechanisms | Density Functional Theory (DFT) | Elucidation of transition states and intermediates; prediction of reaction kinetics and thermodynamics. psu.eduresearchgate.net |

| Spectroscopic Analysis | DFT, Time-Dependent DFT | Prediction of NMR, IR, and UV-Vis spectra for structural verification. physchemres.org |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) Theory | Identification of electrophilic/nucleophilic sites; prediction of regioselectivity. rsc.org |

| Sustainable Process Design | Quantum Mechanics/Molecular Mechanics (QM/MM) | Evaluation of solvent effects and catalyst performance to guide green chemistry efforts. physchemres.org |

Integration with Machine Learning for Synthetic Optimization

Machine learning algorithms can accelerate the optimization of reaction conditions. numberanalytics.comrsc.org By analyzing large datasets from high-throughput experimentation, ML models can predict reaction yields and identify the optimal parameters—such as temperature, catalyst, solvent, and reactant ratios—with far fewer experiments than traditional methods. pku.edu.cn This data-driven approach can uncover non-obvious relationships between variables and lead to highly efficient and robust synthetic protocols. rsc.orgpku.edu.cn

The ultimate integration of these technologies is the development of autonomous synthesis platforms. nih.govsciencedaily.com These "self-driving" laboratories combine AI for planning and optimization with robotic hardware for execution. nih.govsciencedaily.com Such a system could autonomously optimize the synthesis of this compound, explore its subsequent reactions to create a library of derivatives, and analyze the products in a closed loop, dramatically accelerating the pace of discovery. nih.govnih.gov

Q & A

Basic: What synthetic routes are recommended for preparing 2-chloro-N-ethyl-N-phenylpropanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach includes reacting chloroacetyl chloride with N-ethylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice is critical: polar aprotic solvents like acetonitrile or DMSO enhance reaction efficiency by stabilizing intermediates . Optimization involves controlling temperature (0–25°C) to minimize side reactions (e.g., hydrolysis of the chloro group) and using stoichiometric excess of the amine to drive the reaction to completion. Purity can be improved via recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the ethyl, phenyl, and chloro groups. For example, the chloroacetamide proton resonates at δ 4.2–4.5 ppm, while aromatic protons appear at δ 7.2–7.5 ppm .

- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry verifies molecular ion peaks (expected [M+H] ~ 226.7 m/z) and detects impurities .

- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis resolves bond lengths and angles, particularly the chloroacetamide moiety’s geometry .

Advanced: How do steric and electronic effects of the N-ethyl and phenyl substituents influence the compound’s reactivity in substitution reactions?

Methodological Answer:

The ethyl group introduces steric hindrance, slowing nucleophilic attacks at the carbonyl carbon, while the phenyl ring’s electron-withdrawing effect activates the chloro group for substitution. Comparative studies on analogs (e.g., 2-chloro-N-(2-methylphenyl)propanamide) show that para-substituents on the phenyl ring modulate reactivity: electron-withdrawing groups (e.g., -Cl) accelerate substitution, whereas electron-donating groups (e.g., -CH) reduce rates . To validate these effects, kinetic studies under controlled conditions (e.g., varying substituents, solvent polarity) are recommended, using techniques like UV-Vis spectroscopy to track reaction progress .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar chloroacetamide derivatives?

Methodological Answer:

Discrepancies in yields often arise from differences in solvent purity, reaction scale, or workup procedures. For example, trace moisture in solvents can hydrolyze the chloro group, reducing yields . Systematic replication under standardized conditions (e.g., inert atmosphere, anhydrous solvents) is critical. Additionally, DOE (Design of Experiments) approaches can identify key variables (e.g., temperature, stoichiometry) affecting yield. Cross-referencing with crystallographic data (e.g., PubChem entries) ensures structural fidelity and identifies potential byproducts .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of vapors, particularly during solvent evaporation steps .

- Waste Disposal : Neutralize residual chloroacetyl chloride with ice-cold sodium bicarbonate before disposal. Collect organic waste in halogenated solvent containers .

- Emergency Measures : Immediate rinsing with water for skin contact and medical evaluation for ingestion .

Advanced: What computational methods can predict the bioactivity or binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., proteases or kinases) by docking the compound into active sites. The chloro group’s electronegativity may form halogen bonds with residues like tyrosine or histidine .

- QSAR Modeling : Quantitative Structure-Activity Relationship models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. For example, chloroacetamides with lipophilic substituents show enhanced membrane permeability in antibacterial assays .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, identifying key binding motifs .

Basic: How can researchers validate the stability of this compound under various storage conditions?

Methodological Answer:

Stability studies should include:

- Thermal Stability : Store samples at 4°C, -20°C, and room temperature for 1–6 months. Monitor degradation via HPLC every 30 days.

- Light Sensitivity : Compare UV-Vis spectra of light-exposed vs. dark-stored samples; chloroacetamides often degrade under UV light, forming dechlorinated byproducts .

- Humidity Control : Use desiccants to prevent hydrolysis. Karl Fischer titration quantifies moisture content in stored samples .

Advanced: What strategies mitigate competing side reactions (e.g., oxidation or hydrolysis) during synthesis?

Methodological Answer:

- Inert Atmosphere : Use nitrogen/argon to exclude moisture and oxygen, critical for preventing hydrolysis of the chloro group .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress oxidative pathways (e.g., using ice baths).

- Protecting Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups in multi-step syntheses) .

- Additives : Incorporate radical scavengers (e.g., BHT) to inhibit autoxidation in polar solvents .

Basic: What spectroscopic benchmarks distinguish this compound from its structural analogs?

Methodological Answer:

- IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1650–1680 cm, while the C-Cl stretch is observed at ~550–600 cm .

- H NMR : The ethyl group’s triplet (δ 1.2 ppm, CH) and quartet (δ 3.4 ppm, CH) differentiate it from methyl or propyl analogs. Aromatic protons integrate to five H’s (monosubstituted phenyl) .

- Mass Fragmentation : Key fragments include [M-Cl] (loss of 35/37 Cl) and [CHNCO] (m/z 119) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Variation of Substituents : Synthesize analogs with substituents at the phenyl (e.g., -NO, -OCH) or ethyl group (e.g., branched alkyl chains) to assess electronic/steric effects .

- Bioassay Design : Test derivatives against enzyme targets (e.g., acetylcholinesterase) using fluorometric assays. IC values correlate with inhibitory potency .

- Data Analysis : Apply multivariate regression to link structural descriptors (Hammett σ, molar refractivity) to activity, identifying pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |